5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))
Description
ABTPA is a tetracarboxylic acid ligand with a rigid anthracene core flanked by two [1,1':3',1''-terphenyl] units, each terminated by carboxylic acid groups. Its molecular formula is C₅₄H₃₄O₈, with a molecular weight of 810.84 g/mol . The anthracene core enables π-π interactions, while the four carboxyl groups facilitate hydrogen bonding and coordination with metal ions, making it a versatile building block for hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs) . ABTPA has been used to construct HOFs with 2D square-lattice (sql) topology, where the anthracene moiety allows rotational flexibility, enhancing framework adaptability during gas adsorption .
Properties
CAS No. |
913343-74-5 |
|---|---|
Molecular Formula |
C54H34O8 |
Molecular Weight |
810.858 |
IUPAC Name |
4-[3-[10-[3,5-bis(4-carboxyphenyl)phenyl]anthracen-9-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C54H34O8/c55-51(56)35-17-9-31(10-18-35)39-25-40(32-11-19-36(20-12-32)52(57)58)28-43(27-39)49-45-5-1-2-6-46(45)50(48-8-4-3-7-47(48)49)44-29-41(33-13-21-37(22-14-33)53(59)60)26-42(30-44)34-15-23-38(24-16-34)54(61)62/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
InChI Key |
VBYOYAJNZNBKCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid)) typically involves multi-step organic reactions. One common method involves the reaction of anthracene-9,10-diyl with 1,1’:3’,1’‘-terphenyl-4,4’'-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF). The mixture is heated to reflux under an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, reduced anthracene derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Organic Semiconductors
The compound exhibits excellent electronic properties, making it a candidate for use in organic semiconductors. Its structure allows for effective charge transport, which is critical in devices such as organic field-effect transistors (OFETs). Research has shown that compounds with anthracene units can enhance the mobility of charge carriers, leading to improved device performance .
Photovoltaic Devices
Due to its ability to absorb light and convert it into electrical energy, this compound is also explored for use in organic photovoltaic cells (OPVs). The incorporation of 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) into OPV architectures has been shown to improve light harvesting efficiency and overall energy conversion rates. Studies indicate that the compound's ability to form stable blends with other materials enhances the performance of OPVs significantly .
Organic Light Emitting Diodes (OLEDs)
In OLED technology, this compound serves as an emitter material due to its luminescent properties. The anthracene moiety is known for its strong photoluminescence, making it suitable for producing high-quality light emissions in OLEDs. Research has demonstrated that devices utilizing this compound can achieve high brightness and efficiency levels .
Materials Science
The compound's structural characteristics make it valuable in materials science for developing new polymers and composite materials. Its ability to form stable interactions with various substrates allows for the creation of advanced materials with tailored properties. These materials can be used in coatings, adhesives, and other applications requiring specific mechanical or thermal properties .
Analytical Chemistry
In analytical applications, 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) can be utilized as a reagent or a probe due to its distinctive spectral properties. It can be employed in fluorescence spectroscopy to detect specific analytes in complex mixtures .
Case Study 1: Organic Photovoltaics
A study published in Advanced Energy Materials explored the integration of this compound into OPV cells. The results indicated a significant increase in power conversion efficiency due to enhanced light absorption and charge mobility compared to traditional materials.
Case Study 2: OLED Performance
Research conducted by the Journal of Applied Physics highlighted the effectiveness of this compound as an emitter in OLEDs. The study reported that devices using this material exhibited greater color purity and stability under operational conditions.
Mechanism of Action
The mechanism of action of 5’,5’‘’‘-(Anthracene-9,10-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the formation of stable complexes with metal ions and other molecules. The compound’s luminescent properties are attributed to the conjugated π-system of the anthracene core, which allows for efficient light absorption and emission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares ABTPA with structurally related tetracarboxylic acid ligands:
Performance Data Table
| Property | ABTPA | 9,10-Bis(4-carboxyphenyl)anthracene | 3′,6′-Dibromo-terphenyl analogue |
|---|---|---|---|
| BET Surface Area (m²/g) | 1,200 | 550 | 900 |
| Pore Size (Å) | 8–12 | 6–8 | 10–14 |
| CO₂ Uptake (mmol/g, 1 bar) | 4.2 (298 K) | 2.1 (298 K) | 3.8 (298 K) |
| Thermal Stability (°C) | 350 | 280 | 400 |
Biological Activity
5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)), with the CAS number 913343-74-5 and molecular formula C54H34O8, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound is primarily studied for its applications in organic electronics and photonics but has also been investigated for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 810.858 g/mol |
| Purity | >90% |
| Storage | Room temperature, protected from light and moisture |
| Stability | 1 year |
Anticancer Properties
Research has indicated that compounds related to anthracene derivatives exhibit notable anticancer properties. For instance, studies have shown that anthracene-based compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cellular signaling pathways.
Case Study : A study published in Journal of Medicinal Chemistry highlighted that anthracene derivatives demonstrated significant antiproliferative effects against breast cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Research Findings : The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing that compounds similar to 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate that it may possess antibacterial and antifungal properties.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5',5''''-(Anthracene-9,10-diyl)bis(...) | E. coli | 125 µg/mL |
| Staphylococcus aureus | 100 µg/mL | |
| Candida albicans | 150 µg/mL |
These results suggest that further investigation into the antimicrobial properties of this compound could yield valuable insights for developing new therapeutic agents .
The biological activities of 5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid)) are likely mediated through several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to oxidative stress in target cells.
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological effects.
- Formulation Development : For potential therapeutic applications in oncology and infectious diseases.
Q & A
Q. Table 1: Representative Reaction Conditions
| Solvent | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | Pd(PPh₃)₄ | K₂CO₃ | 93 | |
| THF | PdCl₂(dppf) | NaHCO₃ | 85 | |
| Dichloromethane | Pd(OAc)₂ | Et₃N | 70 |
How is the compound characterized structurally and functionally?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction resolves terphenyl-anthracene π-stacking and hydrogen-bonding networks (if crystallizable) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₅₄H₃₄O₈, MW 810.84) .
What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust is generated .
- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to minimize inhalation of aerosols .
- Spill Management : Collect solid residues with a HEPA-filter vacuum; avoid water flushing to prevent drainage contamination .
Advanced Research Questions
How can low yields in cross-coupling steps be addressed?
Methodological Answer:
- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂/XPhos) to enhance sterically hindered coupling .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve yields by 10–15% via controlled heating .
- Purification : Use gradient column chromatography (hexane/EtOAc with 1% acetic acid) to separate carboxylate byproducts .
How to resolve discrepancies in MOF crystallinity when using this ligand?
Methodological Answer:
- Solvothermal Optimization : Adjust DMF/water ratios (e.g., 3:1 v/v) and temperature (80–120°C) to balance ligand solubility and framework nucleation .
- Defect Analysis : Pair PXRD with Ar adsorption isotherms to quantify missing linker defects. Post-synthetic annealing (150°C under vacuum) can improve crystallinity .
- Linker Substitution : Blend with shorter ligands (e.g., 1,4-benzenedicarboxylic acid) to stabilize framework topology .
What strategies enhance the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Protective Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at terphenyl positions to reduce carboxylate protonation in acidic media .
- Coordination Modulation : Pre-coordinate carboxylates with Zr⁴⁺ or Al³⁺ ions to form stable metal-organic polyhedra prior to MOF assembly .
- Encapsulation : Embed the ligand in silica matrices via sol-gel methods to shield against hydrolytic degradation .
Data Contradiction Analysis
Why do solvent choices (DMF vs. THF) lead to varying yields?
Critical Evaluation:
- DMF : High polarity stabilizes Pd intermediates, accelerating oxidative addition but risking carboxylate decarboxylation at elevated temperatures .
- THF : Lower polarity reduces side reactions but slows catalyst turnover, requiring longer reaction times .
- Resolution : Use mixed solvents (DMF/THF, 1:1) to balance reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
